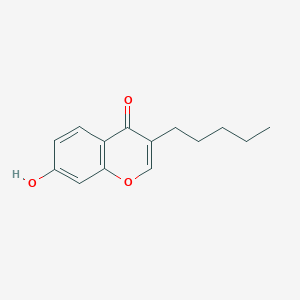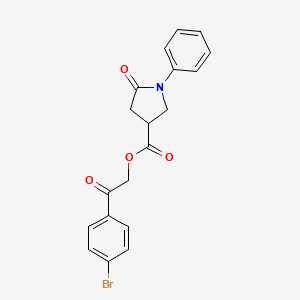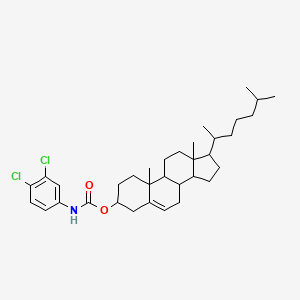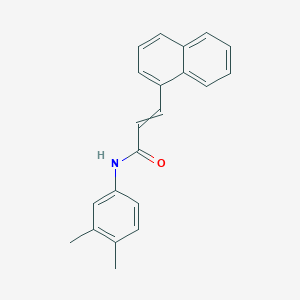![molecular formula C18H21N3O4S B12458039 N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}benzamide](/img/structure/B12458039.png)
N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzamide group linked to a phenyl ring, which is further substituted with a butylcarbamoyl and an aminosulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzenesulfonamide and butyl isocyanate.
Reaction Conditions: The reaction between 4-aminobenzenesulfonamide and butyl isocyanate is carried out under controlled conditions, typically in the presence of a suitable solvent like dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where the aminosulfonyl group can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE can be compared with other similar compounds, such as:
N-({[4-(AMINOSULFONYL)PHENYL]AMINO}CARBONYL)-4-METHYLBENZENESULFONAMIDE: This compound also contains a benzenesulfonamide group and exhibits similar biological activities.
N- [4- (AMINOSULFONYL)PHENYL]-2-MERCAPTOBENZAMIDE: Another related compound with a similar structure and mechanism of action.
The uniqueness of N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE lies in its specific substitution pattern and the presence of the butylcarbamoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N3O4S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[4-(butylcarbamoylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H21N3O4S/c1-2-3-13-19-18(23)21-26(24,25)16-11-9-15(10-12-16)20-17(22)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,20,22)(H2,19,21,23) |
InChI Key |
HHAQCLORXUAUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-3-[3-ethoxy-4-hydroxy-5-(2-propen-1-yl)phenyl]-N-(3-nitrophenyl)-2-propenamide](/img/structure/B12457956.png)


![N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12457969.png)

![5-[(1R,3aR,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-trihydroxy-9a,11a-dimethyl-10-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pyran-2-one](/img/structure/B12457976.png)

![tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B12457983.png)

![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B12458009.png)
![N-[N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B12458014.png)
![(5E)-5-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12458022.png)
![N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12458023.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458031.png)
